molecular formula C9H16O6 B017278 1,2-Isopropylidene-D,L-myo-inositol CAS No. 26276-97-1

1,2-Isopropylidene-D,L-myo-inositol

Cat. No. B017278
CAS RN: 26276-97-1
M. Wt: 220.22 g/mol
InChI Key: RUICEADCEITZAL-XGDQQJSASA-N
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Description

Synthesis Analysis

The asymmetric synthesis of D-myo-inositol derivatives from diethyl 2,3-O-isopropylidene-D-tartrate showcases a method to achieve protected D-myo-inositols through a seven-step process, transforming the carboxylate groups of diethyl tartrate into dialdehyde as a key intermediate (Sawada et al., 1996). Another synthesis approach involves the isopropylidenation of 1,2-O-cyclohexylidene-myo-inositol derivatives, leading to various blocked inositols by utilizing 2,2-dimethoxypropane in the presence of an acid catalyst (Ogawa et al., 1977).

Molecular Structure Analysis

The crystal structures of isopropylidene-myo-inositol derivatives have been analyzed, revealing that the inositol ring can adopt chair and skew conformations. Such studies provide insight into the steric and hydrogen bonding features of the hydroxyl groups, critical for understanding the compound's reactivity and interactions (Chung et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Isopropylidene-D,L-myo-inositol include its use as a starting material for synthesizing inositol phosphates and analogs. An efficient methodology for the kinetic resolution of this compound utilizes lipase B of Candida antarctica, demonstrating the compound's versatility in synthesis applications (Cunha et al., 2010).

Physical Properties Analysis

The synthesis and resolution processes of 1,2-Isopropylidene-D,L-myo-inositol derivatives highlight their physical properties, such as solubility and crystallization behaviors. These properties are essential for the purification and preparation of enantiomerically pure inositol derivatives (Desai et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,2-Isopropylidene-D,L-myo-inositol derivatives, including their reactivity in synthesis reactions and stability under various conditions, have been extensively studied. These properties are crucial for their application in synthesizing more complex molecules, such as inositol phosphates and their analogs, showcasing the compound's importance in organic synthesis and medicinal chemistry (Gigg et al., 1993).

Scientific Research Applications

Kinetic Resolution and Stereochemistry 1,2-Isopropylidene-D,L-myo-inositol is a pivotal compound in the synthesis of various inositol phosphates and their analogs. Studies reveal methodologies for kinetic resolution of this compound, efficiently producing high-purity derivatives, crucial for subsequent synthetic applications (Cunha et al., 2010), (Sureshan et al., 2003).

Regioselective Synthesis and Etherification Regioselectivity is a significant aspect in the etherification of 1,2-Isopropylidene-D,L-myo-inositol derivatives. This process, influenced by the nature of O-alkylating agents, is key for producing specific derivatives with potential applications in drug synthesis and other fields (Chengye et al., 2010).

Catalysis and Protective Group Strategies 1,2-Isopropylidene-D,L-myo-inositol also plays a role in catalysis and the development of eco-friendly methodologies for the protection of inositol hydroxyl groups. Innovative strategies using this compound enable the synthesis of mono-protected, di-protected, and other derivatized forms of inositol, expanding the possibilities for its application in various scientific fields (Vibhute & Sureshan, 2013).

Future Directions

1,2-Isopropylidene-D,L-myo-inositol has potential applications in various fields, including proteomics research , and the treatment of diseases such as cystic fibrosis, respiratory infringements, and diabetes .

properties

IUPAC Name

(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICEADCEITZAL-XGDQQJSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450489
Record name (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Isopropylidene-D,L-myo-inositol

CAS RN

26276-97-1
Record name (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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